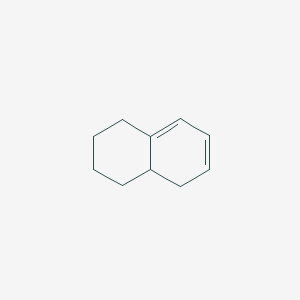
3-Formylcyclopentanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Formylcyclopentanecarbonitrile is an organic compound with the molecular formula C7H9NO. It is characterized by a cyclopentane ring substituted with a formyl group and a nitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formylcyclopentanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with cyanide sources in the presence of a formylating agent. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalytic systems and automated reaction monitoring can further enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Formylcyclopentanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile or formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-Cyclopentanecarboxylic acid.
Reduction: 3-Formylcyclopentylamine.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Formylcyclopentanecarbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a building block in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Formylcyclopentanecarbonitrile involves its reactivity with various molecular targets. The formyl and nitrile groups can interact with nucleophiles and electrophiles, facilitating a range of chemical transformations. These interactions can influence biological pathways and molecular processes, making the compound valuable in both synthetic and biological chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanecarbonitrile: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formylcyclopentane: Lacks the nitrile group, limiting its applications in nitrile-specific reactions.
Cyclopentanone: Lacks both the formyl and nitrile groups, making it a simpler precursor in synthetic chemistry.
Uniqueness
3-Formylcyclopentanecarbonitrile is unique due to the presence of both formyl and nitrile groups on the cyclopentane ring. This dual functionality allows for a wider range of chemical reactions and applications compared to its simpler analogs.
Propriétés
Formule moléculaire |
C7H9NO |
|---|---|
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
3-formylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C7H9NO/c8-4-6-1-2-7(3-6)5-9/h5-7H,1-3H2 |
Clé InChI |
AWXZMPOLKTUWKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC1C=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



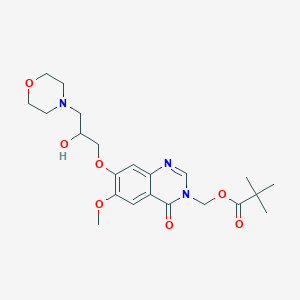
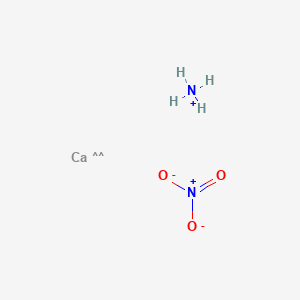
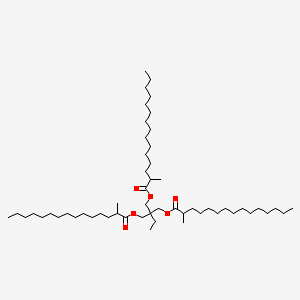
![1-(benzo[d]thiazol-2-yl)-N-cyclopentylpiperidine-4-carboxamide](/img/structure/B13960222.png)
![3-Ethoxyfuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13960227.png)
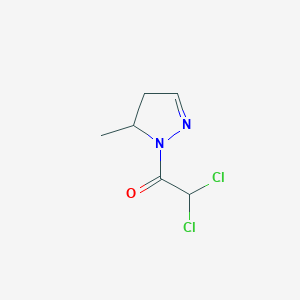
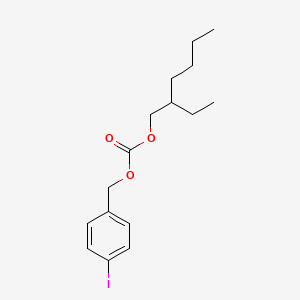
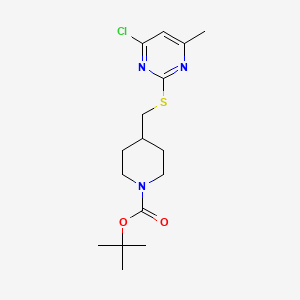


![2-(1H-Benzo[d]imidazol-1-yl)-N-ethylethanamine](/img/structure/B13960269.png)
